molecular formula C14H16N2O3 B5708347 3-isopropoxy-N-(5-methyl-3-isoxazolyl)benzamide CAS No. 6131-75-5

3-isopropoxy-N-(5-methyl-3-isoxazolyl)benzamide

Cat. No. B5708347
CAS RN: 6131-75-5
M. Wt: 260.29 g/mol
InChI Key: UWGZJHIARPQOFJ-UHFFFAOYSA-N
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Description

3-isopropoxy-N-(5-methyl-3-isoxazolyl)benzamide, also known as IMB-6, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IMB-6 is a small molecule that belongs to the class of isoxazole derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 3-isopropoxy-N-(5-methyl-3-isoxazolyl)benzamide is not fully understood, but it has been suggested that it inhibits the activity of certain enzymes that are involved in the progression of various diseases. 3-isopropoxy-N-(5-methyl-3-isoxazolyl)benzamide has also been found to modulate the activity of certain signaling pathways that are implicated in the development of cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
3-isopropoxy-N-(5-methyl-3-isoxazolyl)benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and protect neurons from oxidative stress. 3-isopropoxy-N-(5-methyl-3-isoxazolyl)benzamide has also been found to modulate the expression of certain genes that are involved in the regulation of various cellular processes.

Advantages and Limitations for Lab Experiments

3-isopropoxy-N-(5-methyl-3-isoxazolyl)benzamide has several advantages for lab experiments, such as its ease of synthesis, low cost, and high stability. However, it also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.

Future Directions

3-isopropoxy-N-(5-methyl-3-isoxazolyl)benzamide has several potential future directions for scientific research. It can be further studied for its potential applications in the treatment of various diseases, such as cancer, neurodegenerative diseases, and inflammatory diseases. 3-isopropoxy-N-(5-methyl-3-isoxazolyl)benzamide can also be further modified to improve its pharmacokinetic properties and reduce its potential toxicity. Additionally, 3-isopropoxy-N-(5-methyl-3-isoxazolyl)benzamide can be studied for its potential as a molecular probe for the identification of certain enzymes and signaling pathways that are implicated in the progression of various diseases.
Conclusion:
In conclusion, 3-isopropoxy-N-(5-methyl-3-isoxazolyl)benzamide is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. It has been synthesized using various methods and has been extensively studied for its potential as a therapeutic agent for various diseases. 3-isopropoxy-N-(5-methyl-3-isoxazolyl)benzamide has several advantages and limitations for lab experiments and has several potential future directions for scientific research.

Synthesis Methods

3-isopropoxy-N-(5-methyl-3-isoxazolyl)benzamide can be synthesized using various methods, such as the reaction of 3-amino-4-methylbenzoic acid with isopropyl alcohol and acetic anhydride in the presence of sulfuric acid. Another method involves the reaction of 3-amino-4-methylbenzoic acid with thionyl chloride followed by the reaction with isopropyl alcohol and hydroxylamine hydrochloride. The yield of 3-isopropoxy-N-(5-methyl-3-isoxazolyl)benzamide using these methods ranges from 40-60%.

Scientific Research Applications

3-isopropoxy-N-(5-methyl-3-isoxazolyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anticancer, anti-inflammatory, and neuroprotective activities. 3-isopropoxy-N-(5-methyl-3-isoxazolyl)benzamide has also been studied for its potential as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-3-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-9(2)18-12-6-4-5-11(8-12)14(17)15-13-7-10(3)19-16-13/h4-9H,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWGZJHIARPQOFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC(=CC=C2)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90976801
Record name N-(5-Methyl-1,2-oxazol-3(2H)-ylidene)-3-[(propan-2-yl)oxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90976801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methyl-1,2-oxazol-3-yl)-3-(propan-2-yloxy)benzamide

CAS RN

6131-75-5
Record name N-(5-Methyl-1,2-oxazol-3(2H)-ylidene)-3-[(propan-2-yl)oxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90976801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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